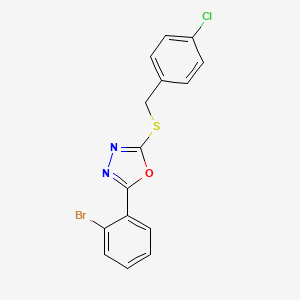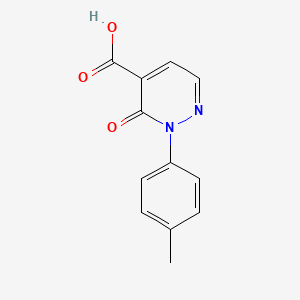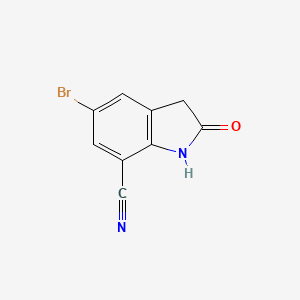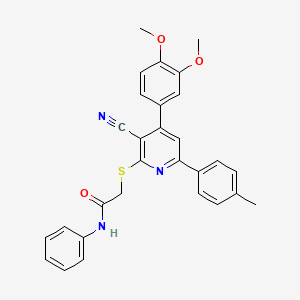
5-Amino-4-iodo-2-phenylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4-iodo-2-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-iodo-2-phenylpyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Phenyl Group: Phenylation can be carried out using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Amination: The amino group can be introduced through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction can lead to the formation of deiodinated or deaminated products.
Substitution: The amino and iodo groups can participate in various substitution reactions, such as nucleophilic aromatic substitution (SNAr) or electrophilic aromatic substitution (EAS).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like sodium azide (NaN3) for nucleophilic substitution or bromine (Br2) for electrophilic substitution.
Major Products
The major products will depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups in place of the amino or iodo groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its structural features.
Industry: Applications in materials science, such as the development of new polymers or catalysts.
Mechanism of Action
The mechanism of action for 5-Amino-4-iodo-2-phenylpyridazin-3(2H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of the amino and iodo groups could facilitate binding to biological targets through hydrogen bonding and halogen bonding, respectively.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-4-chloro-2-phenylpyridazin-3(2H)-one
- 5-Amino-4-bromo-2-phenylpyridazin-3(2H)-one
- 5-Amino-4-fluoro-2-phenylpyridazin-3(2H)-one
Uniqueness
The unique combination of amino, iodo, and phenyl groups in 5-Amino-4-iodo-2-phenylpyridazin-3(2H)-one may confer distinct reactivity and biological activity compared to its analogs. The iodine atom, in particular, can participate in unique interactions and reactions not possible with other halogens.
Properties
Molecular Formula |
C10H8IN3O |
|---|---|
Molecular Weight |
313.09 g/mol |
IUPAC Name |
5-amino-4-iodo-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C10H8IN3O/c11-9-8(12)6-13-14(10(9)15)7-4-2-1-3-5-7/h1-6H,12H2 |
InChI Key |
XIYVDXPTALYDMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(5-Ethoxy-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11773023.png)
![4-Chloro-N-furan-2-ylmethyl-N-[(2,4,6-trichloro-phenylcarbamoyl)-methyl]-benzamide](/img/structure/B11773034.png)
![4-Chloro-2-(4-(trifluoromethyl)phenyl)-6,8-dihydro-5H-pyrano[3,4-D]pyrimidine](/img/structure/B11773039.png)




![Methyl 2-(5-hydroxy-1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-1H-pyrazol-3-yl)acetate](/img/structure/B11773062.png)



![6-Bromospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11773093.png)

